molecular formula C9H6N2 B1439971 3-Ethynylimidazo[1,2-a]pyridine CAS No. 943320-53-4

3-Ethynylimidazo[1,2-a]pyridine

Cat. No. B1439971
CAS RN: 943320-53-4
M. Wt: 142.16 g/mol
InChI Key: FBTDPECEFKOJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylimidazo[1,2-a]pyridine is an organic compound with the molecular formula C9H6N2 . It is a solid, usually appearing as a yellow or brown powder . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of 3-Ethynylimidazo[1,2-a]pyridine consists of a fused bicyclic 5,6 heterocycle . The molecular weight of this compound is 142.16 .


Physical And Chemical Properties Analysis

3-Ethynylimidazo[1,2-a]pyridine is a solid compound with a molecular weight of 142.16 . It is very slightly soluble in water (0.8 g/L at 25 ºC), but soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown great potential in the development of optoelectronic devices. The unique structure of 3-Ethynylimidazo[1,2-a]pyridine could be utilized in creating components for organic light-emitting diodes (OLEDs) or other display technologies due to its luminescent properties .

Sensors

The luminescent nature of these compounds also makes them suitable for use in sensor technology3-Ethynylimidazo[1,2-a]pyridine could be applied in the design of chemical sensors that detect specific substances or environmental changes .

Anti-Cancer Drugs

Research has indicated that imidazo[1,2-a]pyridine derivatives can be used in pharmaceuticals, particularly as anti-cancer agents. The ethynyl group in 3-Ethynylimidazo[1,2-a]pyridine may offer a reactive site for further functionalization, potentially leading to new therapeutic compounds .

Confocal Microscopy and Imaging

These compounds’ ability to emit light can be harnessed in confocal microscopy and imaging techniques3-Ethynylimidazo[1,2-a]pyridine could be used as an emitter to enhance image contrast or as a fluorescent marker in biological studies .

Molecular Modeling and Simulation

The structural data of 3-Ethynylimidazo[1,2-a]pyridine can be used in molecular modeling and simulation programs to predict interactions with other molecules or to visualize molecular dynamics within various systems .

Synthetic Chemistry

As a building block in synthetic chemistry, 3-Ethynylimidazo[1,2-a]pyridine can be used to synthesize a wide range of complex molecules for various applications, including medicinal chemistry and material science .

Safety and Hazards

While specific safety data for 3-Ethynylimidazo[1,2-a]pyridine is not available, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds . Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . Therefore, the development of new synthetic methods and the exploration of its varied medicinal applications could be potential future directions .

properties

IUPAC Name

3-ethynylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTDPECEFKOJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676598
Record name 3-Ethynylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylimidazo[1,2-a]pyridine

CAS RN

943320-53-4
Record name 3-Ethynylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-bromoimidazo[1,2-a]pyridine (5 g, 0.0254 mol) in acetonitrile (50 mL) in a sealed tube was added bis(triphenylphosphine) palladium(II) dichloride (0.445 g, 0.634 mmol), CuI (0.17 g, 0.89 mmol), dicyclohexylamine (5.6 mL, 0.028 mol) and ethynyltrimethylsilane (7.2 mL, 0.051 mol). The solution was purged with argon for 15 minutes, sealed and heated at 80° C. for 3 h. At this point the HPLC did not show any starting bromide. The solvents were concentrated and to the residue was added water and dichloromethane (25 mL each). The organic layer was separated and the aqueous layer was repeatedly extracted with dichloromethane (3×20 mL). The combined extracts were dried (Na2SO4), and concentrated (Rf, 0.47 in 1/1 hexanes/ethyl acetate). The resulting residue was dissolved in THF (100 mL) and treated with tetrabutyl ammonium fluoride monohydrate (8.3 g, 0.032 mol) in water (5 mL) and the mixture was stirred at rt for 2 h. The solvents were concentrated and the resuting residue was partitioned between water (25 mL) and dichloromethane (150 mL). The aquesous layer was extracted with dichloromethane (2×30 mL). The combined extracts were dried (Na2SO4), and concentrated. The resulting residue was purified by combiflash on silica gel using hexanes/ethyl acetate. The desired product was eluted with 50/50 hexane/ethyl acetate and isolted as an off-white solid: MS (M+H)+200.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.445 g
Type
catalyst
Reaction Step One
Name
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Ethynylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
3-Ethynylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-Ethynylimidazo[1,2-a]pyridine
Reactant of Route 5
3-Ethynylimidazo[1,2-a]pyridine
Reactant of Route 6
3-Ethynylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.